
4-Fluoro-6-formylpyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-6-formylpyridine-2-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C7H4FNO3 and a molecular weight of 169.11 g/mol . This compound is of significant interest due to its unique chemical properties imparted by the presence of both fluorine and formyl groups on the pyridine ring. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .
Vorbereitungsmethoden
The synthesis of 4-Fluoro-6-formylpyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the treatment of commercially available fluorinated pyridine derivatives with appropriate reagents under controlled conditions . For example, the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) and ammonium formate, yields the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Fluoro-6-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium methoxide, palladium on carbon (Pd/C), and ammonium formate . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of the formyl group can yield corresponding alcohols, while substitution reactions can introduce different functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-6-formylpyridine-2-carboxylic acid has numerous scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex fluorinated compounds . In biology and medicine, fluorinated pyridines are explored for their potential as imaging agents and therapeutic agents due to their unique electronic properties . Additionally, this compound finds applications in the agrochemical industry, where fluorinated derivatives are used as active ingredients in pesticides and herbicides .
Wirkmechanismus
The mechanism of action of 4-Fluoro-6-formylpyridine-2-carboxylic acid is primarily influenced by the presence of the fluorine atom, which is a strong electron-withdrawing group. This affects the electron density on the pyridine ring, altering its reactivity and interaction with other molecules . The molecular targets and pathways involved depend on the specific application of the compound. For instance, in medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-6-formylpyridine-2-carboxylic acid can be compared with other fluorinated pyridine derivatives, such as 2-fluoro-4-methylpyridine and 6-amino-2-fluoro-3-iodopyridine . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the formyl group in this compound makes it unique, as it imparts distinct chemical properties and reactivity compared to other fluorinated pyridines .
Eigenschaften
Molekularformel |
C7H4FNO3 |
|---|---|
Molekulargewicht |
169.11 g/mol |
IUPAC-Name |
4-fluoro-6-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4FNO3/c8-4-1-5(3-10)9-6(2-4)7(11)12/h1-3H,(H,11,12) |
InChI-Schlüssel |
XRESNAKNEBFIFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849390.png)
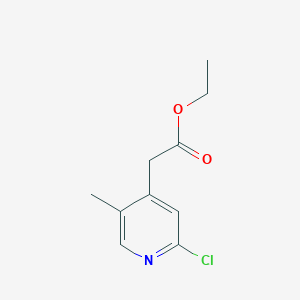
![9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14849394.png)
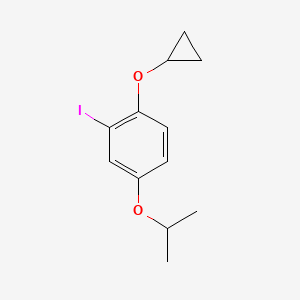

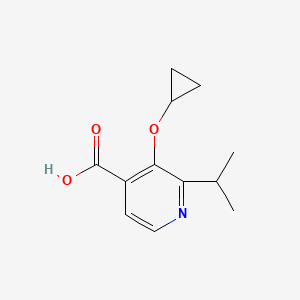
![[(2S,3R,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methyl benzoate](/img/structure/B14849415.png)
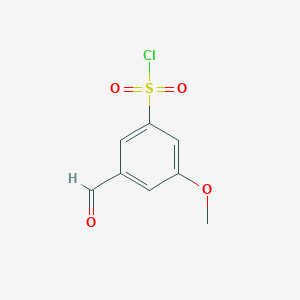
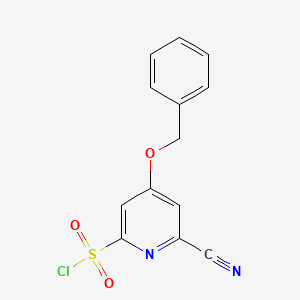
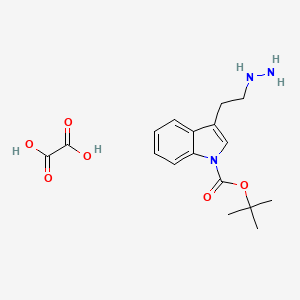
![2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14849455.png)
